molecular formula C16H22N2O4 B069550 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid CAS No. 162046-66-4

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

Cat. No. B069550
M. Wt: 306.36 g/mol
InChI Key: BEDWYXZFIYMEJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid derivatives involves several key reactions. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). Additionally, the synthesis process for 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, has been optimized, showcasing the compound's relevance in pharmaceutical synthesis (Wei et al., 2010).

Molecular Structure Analysis

The molecular structure of derivatives of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid has been extensively studied using X-ray crystallography. For instance, the structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate reveals typical bond lengths and angles for this piperazine-carboxylate, highlighting the compound's geometric features (Mamat et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid derivatives are influenced by their functional groups. For example, the preparation of 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone] involves aminoalkylation by the Mannich reaction followed by oxidation, showcasing the compound's versatility in synthesis (Sayapin et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and drug formulation. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, determined from petroleum ether/ethyl acetate, illustrates the compound's solid-state characteristics (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for various chemical reactions, and stability under different conditions, are essential for developing new synthetic routes and applications. The synthesis and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives highlight these aspects through spectroscopic studies and X-ray diffraction analysis (Kulkarni et al., 2016).

Scientific Research Applications

  • Crystal Structure of Piperazinylbenzoic Acid Derivatives : Faizi et al. (2016) examined the crystal structure of a compound closely related to 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid, providing insights into its structural conformations, which are crucial for understanding its chemical and biological interactions (Faizi, Ahmad, & Golenya, 2016).

  • Inhibitory Activities of Piperazine Derivatives : Chonan et al. (2011) discovered novel piperazine derivatives that act as potent inhibitors for acetyl-CoA carboxylase, showcasing the compound's potential in metabolic studies and drug development (Chonan et al., 2011).

  • Metabolism of Antidepressants : Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, an antidepressant, finding it metabolizes into a compound structurally similar to 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. This research provides valuable information for drug development and understanding drug metabolism (Hvenegaard et al., 2012).

  • Anti-malarial Activity of Piperazine Derivatives : Cunico et al. (2009) researched piperazine derivatives with potential anti-malarial activity, suggesting the therapeutic applications of such compounds in treating malaria (Cunico et al., 2009).

  • Synthesis of Piperazinylbenzylamines : Jiang et al. (2005) focused on the synthesis of N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides, providing a method for developing novel ligands and contributing to the field of medicinal chemistry (Jiang et al., 2005).

  • Crystal Structure and DFT Calculations : Kumara et al. (2017) conducted a study involving the crystal structure and DFT calculations of novel piperazine derivatives, offering insights into the molecular properties and reactivity of such compounds (Kumara et al., 2017).

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDWYXZFIYMEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383728
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

CAS RN

162046-66-4
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 22-3 (700 mg, 2.2 mmol), 1N NaOH, and ethanol (10 mL) was heated at 40° C. for 4 hours. The cooled reaction mixture was acidified with 10% KHSO4 and then extracted with EtOAc. The organic portion was washed with brine, dried (MgSO4) and concentrated to give 22-4 as a white solid. TLC Rf =0.80 (silica, 10:0.5:0.5 CH2Cl2 /CH3OH/AcOH);
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Synthesis routes and methods II

Procedure details

To a mixture of 4-(4-ethoxycarbonyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (10 g, 29.9 mmol) in ethanol (200 mL was added 1 N sodium hydroxide (100 mL). The reaction mixture was stirred at 70° C. overnight. The solvent was removed under vacuum and the residue washed twice with ethyl acetate, acidified to pH 6 with 5 N HCl, filtered, and concentrated to dryness to provide the title compound (8 g, 87% yield) as a white solid. 1H NMR (d6-DMSO, 400 MHz) δ (ppm) 7.74 (m, 2H), 6.92 (m, 2H), 3.90 (m, 2H), 3.42 (m, 2H), 3.25 (m, 4H), 1.38 (s, 9H).
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Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KK Nanda, A Ginnetti, WP Wuelfing - Journal of Pharmaceutical Sciences, 2020 - Elsevier
One of the most common functional groups encountered in drug molecules is the amide, and the most common degradation pathway for amides is base-mediated hydrolysis to its …
Number of citations: 4 www.sciencedirect.com
J Lee, J Ree, HJ Kim, HJ Kim, WJ Kim, TG Choi, S Lee… - Plants, 2022 - mdpi.com
Particulate matters (PMs) from polluted air cause diverse pulmonary and cardiovascular diseases, including lung inflammation. While the fruits (Goji) of Lycium trees are commonly …
Number of citations: 3 www.mdpi.com
M Bruncko, TK Oost, BA Belli, H Ding… - Journal of medicinal …, 2007 - ACS Publications
Overexpression of the antiapototic proteins Bcl-2 and Bcl-xL provides a common mechanism through which cancer cells gain a survival advantage and become resistant to conventional …
Number of citations: 395 pubs.acs.org
B Wang, W Feng, J Wang, Y Dong, Y Liu, Y Yao… - Bioorganic & Medicinal …, 2021 - Elsevier
The antiapoptotic protein B-cell lymphoma 2 (Bcl-2), overexpressed in many tumor cells, is an attractive target for potential small molecule anticancer drug discovery. Herein, a series of …
Number of citations: 4 www.sciencedirect.com
B Jiang, DM Weinstock, KA Donovan, HW Sun… - Cell Chemical …, 2023 - cell.com
Interleukin (IL)-2-inducible T cell kinase (ITK) is essential for T cell receptor (TCR) signaling and plays an integral role in T cell proliferation and differentiation. Unlike the ITK homolog …
Number of citations: 1 www.cell.com

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